molecular formula C20H31N5O B4435416 N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide

N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide

Cat. No. B4435416
M. Wt: 357.5 g/mol
InChI Key: ZKHYWIUVSPHMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide, also known as MP-10, is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In

Mechanism of Action

The mechanism of action of N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have suggested that N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide may inhibit the activity of protein kinase C, a signaling pathway involved in cell proliferation and survival. Additionally, N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide has been found to exhibit a range of biochemical and physiological effects. Studies have demonstrated that N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha. N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide has also been found to inhibit the replication of certain viruses, as mentioned previously.

Advantages and Limitations for Lab Experiments

One advantage of N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide is its potential therapeutic applications, making it a promising candidate for further research. Additionally, N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide has been found to exhibit low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide is its low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research of N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide. One area of interest is the development of more efficient synthesis methods for N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide, which could improve its availability for research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide and its potential therapeutic applications. Studies could also be conducted to investigate the potential use of N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide in combination with other compounds for enhanced therapeutic effects.

Scientific Research Applications

N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide has been found to exhibit a range of potential therapeutic applications, including antitumor, anti-inflammatory, and antiviral effects. In particular, N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide has shown promise in the treatment of cancer, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide has also been found to exhibit antiviral effects, with studies demonstrating its ability to inhibit the replication of certain viruses such as herpes simplex virus type 1.

properties

IUPAC Name

N-[1-methyl-2-[2-(4-methylpiperazin-1-yl)ethyl]benzimidazol-5-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O/c1-4-5-6-20(26)21-16-7-8-18-17(15-16)22-19(24(18)3)9-10-25-13-11-23(2)12-14-25/h7-8,15H,4-6,9-14H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHYWIUVSPHMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCN3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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